9-(3-Hydroxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
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Overview
Description
9-(3-Hydroxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid: is a complex organic compound belonging to the class of retinoids. Retinoids are derivatives of vitamin A and play crucial roles in various biological processes, including vision, cell growth, and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be further oxidized to a carboxylic acid.
Reduction: : The double bonds in the polyene chain can be reduced to single bonds.
Substitution: : The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: : Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: : Various nucleophiles in the presence of a suitable leaving group.
Major Products Formed
Oxidation: : 9-(3-Carboxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid.
Reduction: : 9-(3-Hydroxy-2,6,6-trimethyl-1-cyclohexenyl)-3,7-dimethyldeca-2,4,6,8-tetraenoic acid.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a precursor in the synthesis of other retinoids and related compounds.
Biology: : Studied for its role in cell differentiation and gene expression.
Medicine: : Investigated for its potential therapeutic effects in treating skin conditions, such as acne and psoriasis.
Industry: : Utilized in the development of cosmetic products due to its skin benefits.
Mechanism of Action
The compound exerts its effects primarily through its interaction with retinoid receptors in the body. These receptors are part of the nuclear receptor family and play a role in regulating gene expression. The binding of the compound to these receptors can modulate various cellular processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Retinoic Acid: : A well-known retinoid used in dermatology.
Tretinoin: : Another retinoid used for skin treatment.
Adapalene: : A synthetic retinoid used in acne treatment.
These compounds share similarities in their core structure but differ in their functional groups and specific applications.
Properties
IUPAC Name |
9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUMXGDKXYTTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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